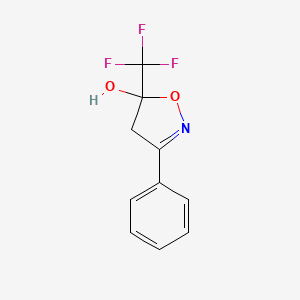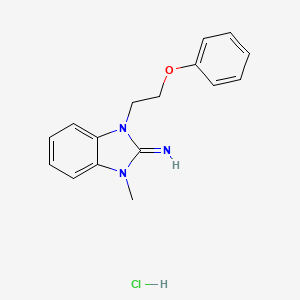
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole
描述
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the cycloaddition of nitrile oxides with enolate ions. For example, benzonitrile oxide can react with the enolate ion of methyl vinyl ketone to form the desired isoxazole compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce various alcohols or amines depending on the reducing agent used.
科学研究应用
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for use in agricultural chemicals, such as pesticides and herbicides, due to its potential bioactivity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: This compound also contains a trifluoromethyl group and is studied for its unique properties.
5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline: Another isoxazole derivative with similar structural features.
Uniqueness
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)6-8(14-16-9)7-4-2-1-3-5-7/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIAAOCWJASFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-Phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5219218.png)
![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5219242.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B5219255.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![Methyl 4-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)benzoate](/img/structure/B5219278.png)



